5-Phenyl-2H-thiopyran-3(6H)-one
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Overview
Description
5-Phenyl-2H-thiopyran-3(6H)-one is a chemical compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing the oxygen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2H-thiopyran-3(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetylene with sulfur-containing reagents to form the thiopyran ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2H-thiopyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Phenyl-2H-thiopyran-3(6H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Phenyl-2H-thiopyran-3(6H)-one involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-3-carbaldehyde: A related compound with a similar thiopyran structure but with different substituents.
Thiopyran derivatives: Various derivatives with different functional groups attached to the thiopyran ring.
Properties
CAS No. |
73269-13-3 |
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Molecular Formula |
C11H10OS |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
3-phenyl-2H-thiopyran-5-one |
InChI |
InChI=1S/C11H10OS/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-6H,7-8H2 |
InChI Key |
FYEQTWVKTNJOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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